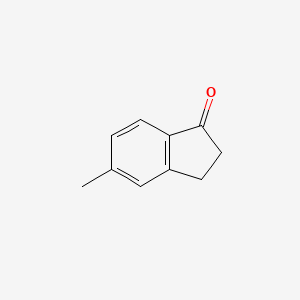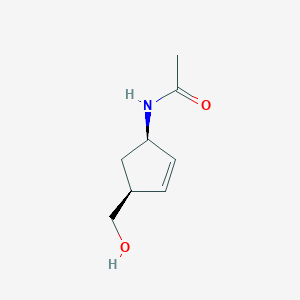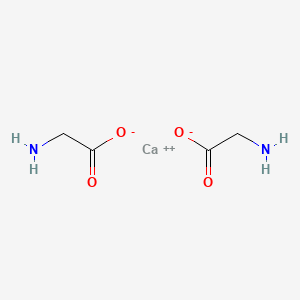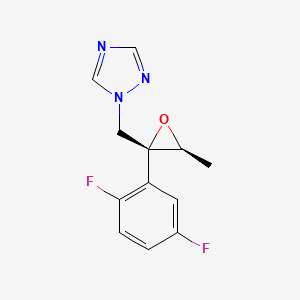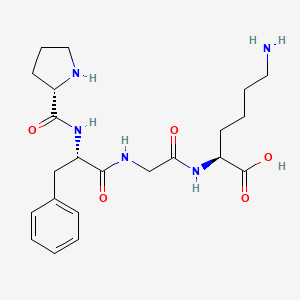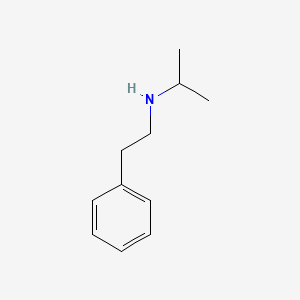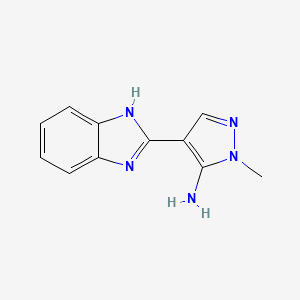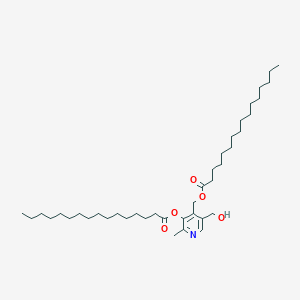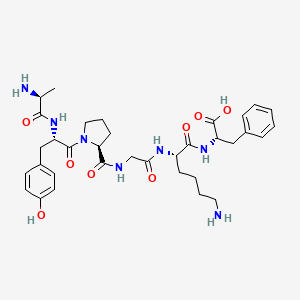
Aypgkf
Descripción general
Descripción
“Aypgkf” is a selective, specific proteinase-activated receptor 4 (PAR4) agonist peptide . PAR4 is a G-protein-coupled receptor that is expressed on the surface of human platelets and is involved in the thrombin signaling pathway .
Synthesis Analysis
In a structure-activity analysis of PAR4 peptides, AYPGKF was found to be approximately 10-fold more potent than GYPGKF . It elicited PAR4-mediated responses comparable in magnitude to those elicited by thrombin . AYPGKF was relatively specific for PAR4, partly due to the tyrosine at position 2 . Another study identified a peptide, A-Phe (4-F)-PGWLVKNG, which demonstrated an EC 50 value of 3.4 µM in a platelet-aggregation assay, which is 16-fold more potent than AYPGKF .
Chemical Reactions Analysis
The activation mechanism of PAR4 is initiated by a ligand that switches from the stable N-terminal part of the receptor, activates it, and induces its conformational changes that facilitate its binding to the second extracellular loop and enhance the activation leading to intracellular signal transduction .
Physical And Chemical Properties Analysis
The molecular weight of “Aypgkf” is 681.8 g/mol . Its molecular formula is C34H47N7O8 . The IUPAC name is (2S)-2-[[ (2S)-6-amino-2-[[2-[[ (2S)-1- [ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid .
Aplicaciones Científicas De Investigación
Protease-Activated Receptor (PAR) Function
AYPGKF is a potent agonist used in studying the function of Protease-activated receptors (PARs), particularly PAR4. Faruqi et al. (2000) found that AYPGKF is approximately 10 times more potent than GYPGKF, the original tethered ligand peptide for PAR4. AYPGKF has been used to activate and study PAR4 in platelets, demonstrating its utility in probing PAR4 function, especially in cellular signaling and response mechanisms (Faruqi et al., 2000).
Cardiomyocyte Signaling
Sabri et al. (2003) explored the actions of AYPGKF in cardiomyocytes. The study revealed that AYPGKF, through PAR4 activation, initiates unique signaling pathways in cardiomyocytes, distinct from PAR1. This includes activation of p38-mitogen-activated protein kinase and involvement in cardiac remodeling and inflammation-related cardiac functions (Sabri et al., 2003).
Endothelial Cell Studies
Momota et al. (2006) investigated the role of G(i/o) protein in nitric oxide production following PAR-4 activation by AYPGKF in bovine aortic endothelial cells. This study highlighted the involvement of AYPGKF in endothelial cell signaling and its potential impact on vascular functions (Momota et al., 2006).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULJVZXXUQIUEM-OZDPOCAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aypgkf | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



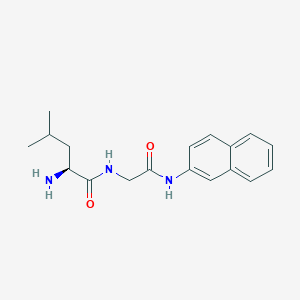
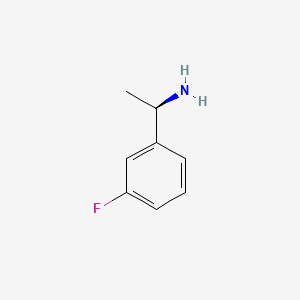
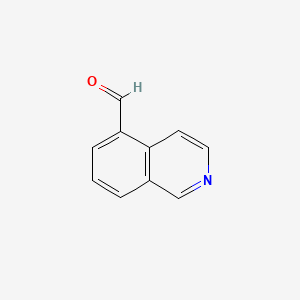
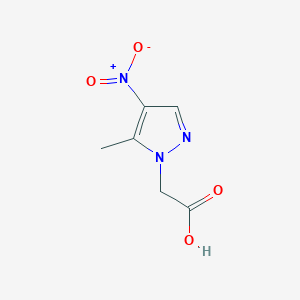
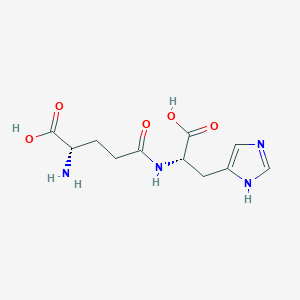
![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
